molecular formula C8H9N5 B6205053 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine CAS No. 1488923-99-4

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine

Cat. No.: B6205053
CAS No.: 1488923-99-4
M. Wt: 175.2
InChI Key:
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Description

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine is a heterocyclic compound that features both imidazole and pyridazine rings The imidazole ring is known for its presence in many biologically active molecules, while the pyridazine ring is less common but still significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine typically involves the formation of the imidazole ring followed by the construction of the pyridazine ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-3-cyanopyridine with 1-methylimidazole in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the pyridazine ring can interact with receptors or other biomolecules. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole
  • 2-(1H-imidazol-2-yl)pyridine

Uniqueness

6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine is unique due to its specific combination of imidazole and pyridazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

1488923-99-4

Molecular Formula

C8H9N5

Molecular Weight

175.2

Purity

0

Origin of Product

United States

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